(5-Iodo-2-methylphenyl)methanol
Overview
Description
(5-Iodo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H9IO It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iodine atom at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
(5-Iodo-2-methylphenyl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of ethyl 5-iodo-2-methylbenzoate using lithium borohydride in tetrahydrofuran (THF) under reflux conditions. The reaction is typically carried out under an inert atmosphere to prevent oxidation. After the reaction is complete, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Iodo-2-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: 5-Iodo-2-methylbenzaldehyde or 5-Iodo-2-methylbenzoic acid.
Reduction: 2-Methylphenylmethanol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
(5-Iodo-2-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Iodo-2-methylphenyl)methanol depends on its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
(5-Iodo-2-methylbenzyl alcohol): Similar structure but lacks the hydroxyl group.
(2-Iodo-5-methylphenyl)methanol: Similar structure but with different substitution pattern.
Uniqueness
(5-Iodo-2-methylphenyl)methanol is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(5-iodo-2-methylphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQOCDUTRABFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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